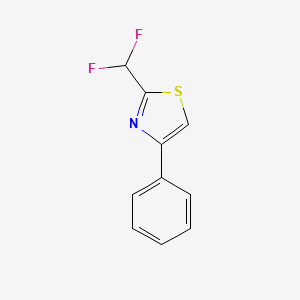

2-(Difluoromethyl)-4-phenylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethyl)-4-phenylthiazole: is a relatively stable compound that features a difluoromethyl group attached to a phenylthiazole ring. It is sparingly soluble in water but dissolves readily in various organic solvents such as methanol, ethanol, and dimethylformamide .

Méthodes De Préparation

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. Notably, late-stage difluoromethylation processes have gained prominence. These methods involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S. Metal-based approaches, both stoichiometric and catalytic, have been developed to transfer CF2H to C(sp2) sites. Additionally, Minisci-type radical chemistry has been successfully applied to heteroaromatics for C(sp2)–H bond difluoromethylation .

b. Industrial Production Methods: While specific industrial production methods are not widely documented, the compound’s synthesis likely involves adapting the established laboratory-scale procedures to larger scales. Optimization for yield, safety, and cost-effectiveness would be essential.

Analyse Des Réactions Chimiques

a. Types of Reactions: 2-(Difluoromethyl)-4-phenylthiazole can undergo various reactions, including electrophilic, nucleophilic, radical, and cross-coupling processes. These reactions lead to the formation of C(sp3)–CF2H bonds. stereoselective difluoromethylation remains limited.

b. Common Reagents and Conditions:Electrophilic Difluoromethylation: Achieved using ClCFH or novel non-ozone-depleting difluorocarbene reagents.

Nucleophilic Difluoromethylation: Specific reagents and conditions vary but typically involve CFH transfer.

Radical Difluoromethylation: Minisci-type radical chemistry with heteroaromatic substrates.

Applications De Recherche Scientifique

2-(Difluoromethyl)-4-phenylthiazole finds applications in various scientific fields:

Medicinal Chemistry: As a synthetic intermediate for novel drug compounds.

Agriculture: Its potent insecticidal and fungicidal properties are of interest in pesticide development.

Mécanisme D'action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparaison Avec Des Composés Similaires

While I don’t have a direct list of similar compounds, researchers often compare 2-(Difluoromethyl)-4-phenylthiazole to related structures, highlighting its unique features.

Remember that this compound’s applications and mechanisms continue to evolve, and ongoing research may reveal additional insights

Propriétés

Numéro CAS |

2149601-28-3 |

|---|---|

Formule moléculaire |

C10H7F2NS |

Poids moléculaire |

211.23 g/mol |

Nom IUPAC |

2-(difluoromethyl)-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H7F2NS/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6,9H |

Clé InChI |

UMZCSRCSAYOUEY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CSC(=N2)C(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)